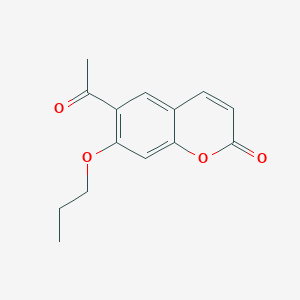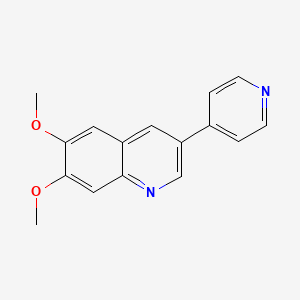
6,7-Dimethoxy-3-pyridin-4-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-pyridin-4-yl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of methoxy groups at positions 6 and 7, along with a pyridin-4-yl substituent at position 3, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and 4-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6,7-dimethoxyquinoline with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-pyridin-4-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups at the methoxy positions.
Scientific Research Applications
6,7-Dimethoxy-3-pyridin-4-yl-quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-pyridin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the pyridin-4-yl substituent but shares the methoxy groups at positions 6 and 7.
4-Bromo-6,7-dimethoxyquinoline: Contains a bromine atom at position 4 instead of the pyridin-4-yl group.
6,7-Dimethoxy-3-pyridin-3-yl-quinoline: Similar structure but with the pyridinyl group at position 3.
Uniqueness
6,7-Dimethoxy-3-pyridin-4-yl-quinoline is unique due to the presence of both methoxy groups and a pyridin-4-yl substituent, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3-pyridin-4-ylquinoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-7-13(11-3-5-17-6-4-11)10-18-14(12)9-16(15)20-2/h3-10H,1-2H3 |
InChI Key |
GDUOSVIOUNAARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


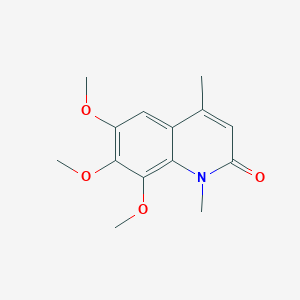
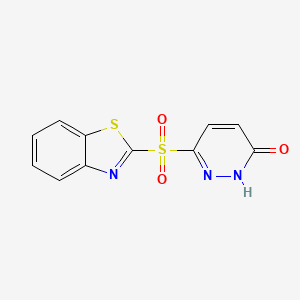
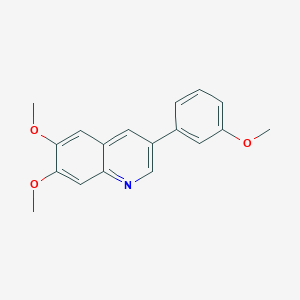
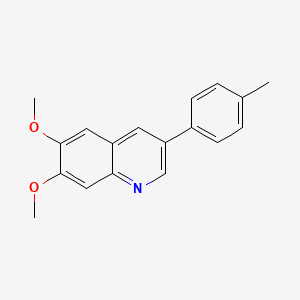


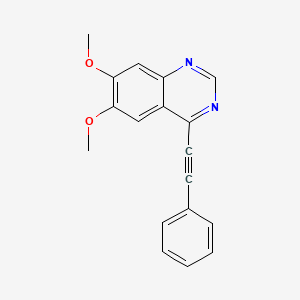

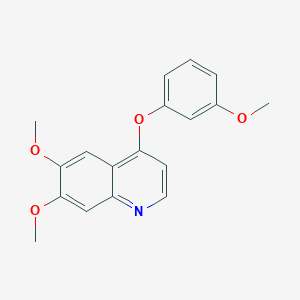
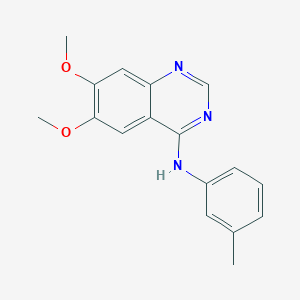

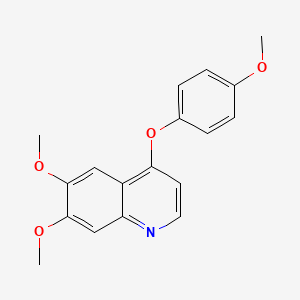
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)
